molecular formula C4H10ClNO2 B6143310 2-(methylamino)propanoic acid hydrochloride CAS No. 32012-14-9

2-(methylamino)propanoic acid hydrochloride

Cat. No.: B6143310
CAS No.: 32012-14-9
M. Wt: 139.58 g/mol
InChI Key: QYXBNPBZWXNBGN-UHFFFAOYSA-N
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Description

2-(Methylamino)propanoic acid hydrochloride is an α-amino acid derivative featuring a methylamino group (-NHCH₃) at the β-position of the propanoic acid backbone, with a hydrochloride salt enhancing its solubility and stability. For instance, compounds like prilocaine hydrochloride (a local anesthetic) and dronedarone hydrochloride (an antiarrhythmic drug) demonstrate the pharmaceutical relevance of structurally similar hydrochlorinated amino acid derivatives .

Properties

IUPAC Name

2-(methylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXBNPBZWXNBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626145
Record name N-Methylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65672-32-4
Record name N-Methylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing 2-(methylamino)propanoic acid hydrochloride involves the reaction of N-methyl-L-alanine with hydrogen chloride. The preparation steps are as follows :

  • Dissolve N-methyl-L-alanine in a suitable solvent, such as water or alcohol.
  • Add hydrochloric acid to control the reaction temperature and reaction conditions.
  • The resulting product is this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)propanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(Methylamino)propanoic acid hydrochloride has a wide range of scientific research applications, including :

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(methylamino)propanoic acid hydrochloride with structurally related compounds, emphasizing molecular weight, substituents, and functional groups that influence physicochemical behavior (e.g., solubility, bioavailability):

Compound Name Molecular Formula Molecular Weight Key Substituents CAS No. Notable Features
This compound (hypothetical) C₄H₁₀ClNO₂ 139.58* -NHCH₃, -COOH, HCl N/A Basic amino acid backbone; hydrochloride enhances solubility.
2-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride C₆H₁₁ClF₃NO₂ 221.61 -N(CH₃)(CH₂CF₃), -COOH, HCl N/A Fluorinated alkyl chain increases lipophilicity and potential CNS activity.
Propanoic acid, 2-(aminooxy)-2-methyl-, hydrochloride (1:1) C₄H₁₀ClNO₄ 171.58 -NH-O-, -CH₃, -COOH, HCl 89766-91-6 Aminooxy group may confer chelating properties or metabolic stability.
Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride C₁₂H₁₈ClNO₄S 307.79 -SO₂CH₃, -COOEt, -NH₂, HCl 1391077-87-4 Sulfonyl group enhances electrophilicity; ester improves membrane permeability.
(R)-Methyl 2-amino-3-methoxypropanoate hydrochloride C₅H₁₂ClNO₃ 169.61 -OCH₃, -COOMe, -NH₂, HCl 1800300-79-1 Methoxy group may influence stereoselectivity in drug synthesis.

*Calculated based on molecular formula.

Key Observations :

  • Aminooxy and Sulfonyl Derivatives (e.g., ): These substituents introduce polar or reactive moieties, which could enhance binding to metal ions or enzyme active sites.
  • Ester vs. Carboxylic Acid (e.g., vs. hypothetical compound): Esterification (e.g., -COOEt) often improves oral bioavailability by resisting ionization in the stomach.

Biological Activity

2-(Methylamino)propanoic acid hydrochloride, also known as (R)-2-(methylamino)propanoic acid hydrochloride (R-MAPA·HCl), is an amino acid derivative that has garnered significant attention in biochemical and pharmacological research. This compound is recognized for its potential roles in metabolic pathways and enzyme interactions, making it a valuable subject of study in various biological contexts.

The synthesis of (R)-MAPA·HCl typically involves the reaction of methylamine with propanoic acid derivatives under controlled conditions to ensure high yield and purity. Its hydrochloride form enhances solubility, facilitating its use in biological applications.

(R)-MAPA·HCl exhibits biological activity primarily through its interaction with specific molecular targets, including enzymes and receptors involved in amino acid metabolism. It may influence various metabolic pathways, particularly those associated with neurotransmitter synthesis and transport.

Molecular Targets

  • Enzymes : Interacts with enzymes that facilitate amino acid metabolism.
  • Receptors : Modulates receptor activity which can affect cellular signaling pathways.

Biological Activity Overview

Research has demonstrated that (R)-MAPA·HCl influences several physiological processes, including:

  • Neurotransmitter Modulation : The compound has been shown to impact neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Metabolic Pathways : Acts as a substrate for enzymes involved in amino acid metabolism, influencing the formation of metabolites critical for cellular functions.

In Vitro Studies

In vitro studies have highlighted the compound's ability to inhibit or stimulate amino acid transport mechanisms. For instance, a study showed that (R)-MAPA·HCl significantly inhibited the uptake of certain amino acids in glioma cells, suggesting its potential as a therapeutic agent in cancer treatment.

CompoundUptake Inhibition (%)p-value
Control100-
(R)-MAPA77–92<0.0001
BCH28–54<0.0001

In Vivo Studies

In vivo studies using animal models have demonstrated the compound's effects on metabolic stability and its distribution within tissues. Notably, a pharmacokinetic study indicated that (R)-MAPA·HCl was rapidly absorbed and retained in brain tissues, emphasizing its potential neuroactive properties.

Comparison with Similar Compounds

(R)-MAPA·HCl is structurally similar to other amino acid derivatives but exhibits unique biological activities due to its specific chirality. The following table compares it with related compounds:

CompoundUnique FeaturesBiological Activity
(S)-2-(Methylamino)propanoic acid hydrochlorideDifferent stereochemistryAltered interaction profiles
2-(Methylamino)butanoic acid hydrochlorideAdditional carbon in alkyl chainVariability in metabolic effects

Applications

The unique properties of (R)-MAPA·HCl make it suitable for various applications:

  • Medicinal Chemistry : Investigated for potential therapeutic roles in treating metabolic disorders.
  • Pharmacology : Explored as a tool for studying neurotransmitter dynamics and transport mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(methylamino)propanoic acid hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.